2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)
Description
Properties
IUPAC Name |
2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBITXNWQALLODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864845 | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18600-59-4 | |
| Record name | UV 3638 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 18600-59-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Anthranilic Acid and Diacid Chloride Mediated Synthesis
The foundational route involves reacting anthranilic acid with terephthaloyl chloride under pyridine-catalyzed conditions. This method proceeds via sequential acylation and cyclization steps. Two equivalents of anthranilic acid react with terephthaloyl chloride, initially forming a bis-amide intermediate. Subsequent intramolecular cyclization, facilitated by pyridine’s base-mediated deprotonation, yields the target bis-benzoxazinone. Typical conditions involve refluxing in pyridine for 6–8 hours, achieving isolated yields of 70–85%.
Key Variables :
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Stoichiometry : A 2:1 molar ratio of anthranilic acid to terephthaloyl chloride minimizes mono-acylated byproducts.
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Solvent : Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.
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Temperature : Prolonged reflux (110–120°C) accelerates cyclization but risks decomposition above 130°C.
Acetic Anhydride-Mediated Cyclization
Alternative protocols employ acetic anhydride as both solvent and dehydrating agent. Anthranilic acid derivatives react with terephthalaldehyde under microwave irradiation, reducing reaction times to 30–60 minutes. This method achieves comparable yields (75–80%) while avoiding halogenated solvents. However, electronic effects of substituents significantly influence outcomes:
| Substituent on Anthranilic Acid | Dominant Product | Yield (%) |
|---|---|---|
| –NO₂ (electron-withdrawing) | Dihydro derivative | 68 |
| –OMe (electron-donating) | 4H-Benzoxazinone | 82 |
Electron-donating groups stabilize the oxazinone ring, whereas electron-withdrawing groups promote ring-opening side reactions.
Transition Metal-Catalyzed One-Pot Syntheses
Copper(I)-Catalyzed Cascade Reaction
A high-efficiency method utilizes CuI (5 mol%) to mediate a one-pot cascade reaction between 2-(2-bromoaryloxy)acetyl chloride and ethylamine. The process involves three sequential steps:
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Nucleophilic substitution : Ethylamine displaces the bromide, forming a secondary amine intermediate.
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C–N coupling : CuI facilitates Ullmann-type coupling between the amine and aryl bromide.
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Cyclization : Intramolecular ester-amide condensation forms the benzoxazinone ring.
Optimized Conditions :
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Solvent : DMF at 100°C
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Time : 12–16 hours
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Yield : 85% for 4,4'-(1,4-phenylene)bis(2-ethyl-2H-benzo[b][1,oxazin-3(4H)-one) (3y).
Advantages :
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Tolerance for diverse primary amines (alkyl, aryl).
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Scalable to gram quantities without chromatography.
Palladium-Catalyzed Carbonylative Coupling
Pd(OAc)₂ (2 mol%) with Xantphos ligand enables carbonylative coupling of N-(2-bromophenyl)benzamide and benzene-1,3,5-triyl triformate (TFBen). This method substitutes toxic CO gas with TFBen as a solid carbonyl source, enhancing safety.
Reaction Profile :
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Temperature : 80°C in toluene.
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Yield : 78% for the unsubstituted bis-benzoxazinone.
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Scope : Compatible with electron-rich (–OMe, –NH₂) and electron-poor (–NO₂, –CF₃) substituents.
Mechanistic Insight :
TFBen decomposes to release CO in situ, which inserts into the Pd–aryl bond. Reductive elimination then forms the carbonyl bridge between benzoxazinone units.
Comparative Analysis of Methodologies
Key Findings :
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The CuI method offers superior yields and simpler workup but requires halogenated solvents.
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Pd catalysis provides broader functional group compatibility at marginally reduced yields.
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Classical routes remain cost-effective for small-scale synthesis but lack atom economy.
Mechanistic Insights into Cyclization Pathways
Base-Mediated Cyclocondensation
In pyridine, anthranilic acid’s amino group undergoes acylation by terephthaloyl chloride, forming a bis-amide. Deprotonation of the amide nitrogen enables nucleophilic attack on the adjacent carbonyl, ejecting HCl and closing the oxazinone ring. Steric hindrance from the 1,4-phenylene bridge slows cyclization relative to monomeric analogs.
Chemical Reactions Analysis
Copper(I)-Catalyzed C–N Coupling
A CuI-catalyzed one-pot cascade reaction enables the synthesis of symmetric derivatives like 4,4'-(1,4-phenylene)bis(2-ethyl-2H-benzo[b] oxazin-3(4H)-one) (3y). The process involves:
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Reactants : 2-(o-Bromophenoxy)acyl chlorides and primary amines.
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Conditions : CuI (5 mol%), ligand (10 mol%), and K₂CO₃ (2.4 equiv) in toluene at 100°C under N₂.
| Entry | R1 | R2 | R3 | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Me | nBu | 3a | 90 |
| 10 | Cl | H | nPr | 3w | 65 |
Table 1: Representative yields for CuI-catalyzed synthesis of benzoxazinone derivatives .
Palladium-Catalyzed Carbonylation
Palladium-mediated carbonylation of ortho-halophenols with cyanamide produces benzoxazinone rings via a domino carbonylation–cyclization process. Key features include:
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Catalyst : Pd(OAc)₂ with Xantphos.
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CO Source : Mo(CO)₆ or oxalyl chloride.
Reactivity of the Benzoxazinone Moieties
The oxazinone rings undergo characteristic reactions due to their electrophilic carbonyl groups and aromatic conjugation.
Nucleophilic Substitution
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Amine Substitution : Primary amines attack the carbonyl group, leading to ring-opening and subsequent re-cyclization. For example, ethylamine reacts with the oxazinone ring to form 2-ethyl derivatives .
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Halogenation : Electrophilic bromination occurs at the activated aromatic positions, as demonstrated in the synthesis of brominated analogs (e.g., 3w, Table 1) .
Acid- or Base-Promoted Rearrangements
Under acidic conditions (e.g., AcOH), anthranilic acid derivatives rearrange to form 4H-benzoxazin-4-ones. Microwave irradiation accelerates this process, achieving yields >80% in 0.75–3 hours .
Substituent-Dependent Reactivity
The electronic nature of substituents on the benzoxazinone rings significantly impacts reaction outcomes:
| Substituent | Electron Effect | Dominant Product | Yield (%) |
|---|---|---|---|
| –OMe | Donating | 4H-Benzoxazin-4-one | 85 |
| –NO₂ | Withdrawing | 1,2-Dihydro derivative | 72 |
Table 2: Substituent effects on reaction pathways .
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Electron-Donating Groups : Stabilize the oxazinone ring, favoring retention of the 4H structure.
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Electron-Withdrawing Groups : Promote partial reduction or ring-opening, leading to dihydro derivatives .
Stability and Side Reactions
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazinone ring system is known to interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The phenylene bridge enhances the compound’s stability and facilitates its interaction with multiple targets simultaneously .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Linker Geometry: The 1,4-phenylene linker in the target compound provides a linear structure, favoring dense packing in polymer matrices . The biphenylene linker extends conjugation, which may enhance UV absorption range and thermal resistance but reduces solubility .
- Substituent Effects: Ethyl groups in the benzo[b][1,4]oxazinone analog (C₂₆H₂₄N₂O₄) increase steric bulk, likely reducing crystallinity and improving compatibility with hydrophobic polymers . Electron-withdrawing groups (e.g., Cl, NO₂) on anthranilic acid precursors shift reactivity toward dihydrobenzoxazinones, unlike the electron-neutral target compound .
Functional Performance Comparison
Thermal Stability:
- The target compound exhibits superior thermal stability (>300°C), critical for high-temperature polymer processing. In contrast, OLED-focused analogs (e.g., biphenylene derivatives) may degrade at lower temperatures due to extended aromatic systems .
UV Absorption:
- The naphthylene analog (A2 in ) absorbs at 305 nm and 261 nm, suggesting similar performance for the target compound.
Solubility and Processability:
Biological Activity
2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)
- Molecular Formula : C22H12N2O4
- Molecular Weight : 368.35 g/mol
- Purity : >98% (HPLC) .
The compound features a biphenyl structure with two benzo[d][1,3]oxazin-4-one moieties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one).
- Cell Lines Studied : The compound was tested on various breast cancer cell lines including MCF-7, CAMA-1, HCC1954, and SKBR-3.
- IC50 Values :
These results indicate varying degrees of inhibition across different cell lines, suggesting that structural modifications can enhance potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- In Vitro Studies : It exhibited significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| K. pneumoniae | 6.25 µg/mL |
| P. aeruginosa | 6.25 µg/mL |
| E. coli | 6.25 µg/mL |
| F. oxysporum | 6.25 µg/mL |
| A. sclerotiorum | 6.25 µg/mL |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents .
The precise mechanisms through which 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) exerts its biological effects are still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells and disrupt microbial cell membranes.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound was synthesized using a gold(I)-catalyzed reaction involving aryl-substituted benzamides as precursors .
- Catalytic Applications : Investigations into its catalytic properties have revealed potential applications in organic synthesis .
- Comparative Studies : Other derivatives of benzoxazines were compared to assess their relative biological activities, with findings suggesting that modifications at specific positions can significantly alter efficacy .
Q & A
Q. What are the established synthetic routes for 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one), and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation or acylation reactions. For example:
- Cyclocondensation : Terephthalaldehyde reacts with cyanoacetamide or benzoyl chloride derivatives under reflux conditions. Yields range from 63% to 90%, depending on solvent purity and temperature control .
- Acylation : Palladium-catalyzed decarboxylative acylation with α-oxo carboxylic acids (e.g., phenylglyoxylic acid) achieves mono- or bis-acylated derivatives. Electron-donating substituents on the acid enhance yields (70–90%), while electron-withdrawing groups reduce them (40–60%) .
- Key factors : Solvent polarity (e.g., acetonitrile vs. ethanol), stoichiometric ratios, and catalyst selection (e.g., AgNO₃ vs. AgOTf) critically impact regioselectivity and purity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities. For instance, aromatic proton signals in the range δ 7.2–8.5 ppm verify the phenylene linkage .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: 368.0532) and detects side products like bis-pyrimidinones .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages align with theoretical values (e.g., C: 71.73%, H: 3.28%, N: 7.61%) to confirm purity .
Q. How does the compound’s stability vary under alkaline or oxidative conditions?
- Alkaline Stability : The benzoxazinone core is susceptible to hydrolysis in basic media (pH > 10), leading to ring-opening and formation of anthranilic acid derivatives. Stability assays in NaOH (0.1–1 M) show degradation within 24 hours .
- Oxidative Resistance : The aromatic backbone provides UV stability, making it a candidate for UV-absorbing applications. Accelerated aging tests under UV light (λ = 254 nm) confirm <5% degradation over 100 hours .
Q. What preliminary biological activities have been reported?
- Antitumor Activity : Derivatives exhibit moderate cytotoxicity against HepG2 (IC₅₀ = 18–25 µM) via topoisomerase inhibition. Structure-activity relationships (SAR) highlight the importance of substituents at the phenylene position .
- Antimicrobial Effects : Bis-thiazinone analogs show antibacterial activity against S. aureus (MIC = 32 µg/mL), though the parent compound requires functionalization for enhanced efficacy .
Advanced Research Questions
Q. What strategies enable selective functionalization of the benzoxazinone core?
- Directed C–H Activation : Palladium catalysts (Pd(OAc)₂) with α-oxo carboxylic acids enable site-specific acylation at the ortho-position of the aryl group. AgOTf promotes bis-acylation, while AgNO₃ favors mono-substitution .
- Recyclization : Base-catalyzed recyclization (e.g., KOH/EtOH) converts bis-thiazinones into bis-pyrimidinones or thieno-pyrimidinones, expanding heterocyclic diversity .
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms or electronic properties?
- Mechanistic Insights : Density functional theory (DFT) studies reveal that electron-rich substituents lower the activation energy for acylation by stabilizing transition states. For example, methoxy groups reduce ΔG‡ by 2–3 kcal/mol compared to nitro groups .
- Electronic Profiling : HOMO-LUMO gaps (4.5–5.2 eV) predict charge-transfer interactions, relevant for photostability applications .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Yield Discrepancies : Variability in yields (e.g., 63% vs. 90% for similar routes) may stem from solvent purity or inadequate drying. Controlled experiments with anhydrous solvents and inert atmospheres are recommended .
- Bioactivity Conflicts : Divergent MIC values (e.g., 32 vs. >128 µg/mL) may reflect strain-specific resistance or impurities. Re-testing with HPLC-purified samples and standardized protocols (CLSI guidelines) is advised .
Q. What comparative studies exist between this compound and its structural analogs?
- UV Absorption : Compared to 2-(2-hydroxy-3,5-di-tert-amylphenyl)benzotriazole, the compound shows broader UV-B (280–320 nm) absorption but lower thermal stability (>200°C decomposition) .
- Antioxidant Capacity : Derivatives with electron-donating groups (e.g., –OCH₃) exhibit 2-fold higher DPPH radical scavenging activity (EC₅₀ = 12 µM) than unsubstituted analogs .
Comparative Synthesis Methods Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
